molecular formula C9H11BrOS B8561684 3-(3-Bromophenylsulfanyl)propane-1-ol

3-(3-Bromophenylsulfanyl)propane-1-ol

Cat. No.: B8561684
M. Wt: 247.15 g/mol
InChI Key: USTVPQZFAUHQSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromophenylsulfanyl)propane-1-ol is a useful research compound. Its molecular formula is C9H11BrOS and its molecular weight is 247.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11BrOS

Molecular Weight

247.15 g/mol

IUPAC Name

3-(3-bromophenyl)sulfanylpropan-1-ol

InChI

InChI=1S/C9H11BrOS/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7,11H,2,5-6H2

InChI Key

USTVPQZFAUHQSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)SCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Bromobenzenethiol (0.40 g) and potassium carbonate (0.44 g) were suspended in N,N-dimethylformamide (4.2 mL), 3-chloropropyl acetate (0.34 mL) was added, and the resulting mixture was stirred at 60° C. for 5 hours. The reaction mixture was partitioned between diethyl ether (40 mL) and water (10 mL). The organic layer was washed successively with water (10 mL×2) and brine (10 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was dissolved in methanol (8.5 mL), 28% sodium methoxide-methanol solution (0.08 mL) was added, and the resulting mixture was stirred at room temperature for 2 hours. The reaction mixture was concentrated under reduced pressure and the residue obtained was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=3/1) to give the title compound (0.49 g).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step Two
Quantity
0.34 mL
Type
reactant
Reaction Step Three
Quantity
4.2 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 3-bromobenzenethiol (5.00 g, 26.4 mmol) in anhydrous DMF (30 mL) was treated with Cs2CO3 (17.2 g, 52.9 mmol) followed by 3-bromopropan-1-ol (4.40 g, 31.6 mmol). The mixture was heated to 50° C. under nitrogen for 12 h. DMF was distilled out completely, and the residue was dissolved in DCM and washed with water, brine and dried over Na2SO4. The solvent was evaporated to afford 6.4 g (98%) of the title compound as pale yellow liquid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
17.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Yield
98%

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